molecular formula C23H25NO2 B1459526 4-(4-Heptyloxybenzoyl)quinoline CAS No. 1706462-37-4

4-(4-Heptyloxybenzoyl)quinoline

Cat. No.: B1459526
CAS No.: 1706462-37-4
M. Wt: 347.4 g/mol
InChI Key: LZPWJGUAONRORI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Heptyloxybenzoyl)quinoline is a sophisticated quinoline derivative engineered for research applications, particularly in medicinal chemistry and advanced materials science. The quinoline scaffold is recognized as a privileged structure in drug discovery, demonstrating remarkable therapeutic potential across multiple biological domains . This compound features a benzoyl group at the 4-position of the quinoline ring, further substituted with a heptyloxy chain, creating an amphiphilic molecular architecture that may enhance membrane permeability and influence liquid crystalline behavior. Researchers are particularly interested in this compound's potential as a key intermediate in the synthesis of more complex bioactive molecules and functional materials. Quinoline derivatives have demonstrated significant antimalarial and anticancer activities in research settings, with mechanisms often involving intercalation into DNA or inhibition of critical enzymatic pathways . The extended conjugated system in this compound suggests potential application in organic electronic devices or as a fluorescent probe. The heptyloxy chain provides enhanced lipophilicity compared to shorter-chain analogs, potentially improving bioavailability in biological systems and making it a valuable candidate for structure-activity relationship studies in medicinal chemistry programs. As with all quinoline-based compounds, appropriate safety precautions should be observed during handling. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1706462-37-4

Molecular Formula

C23H25NO2

Molecular Weight

347.4 g/mol

IUPAC Name

(4-heptoxyphenyl)-quinolin-4-ylmethanone

InChI

InChI=1S/C23H25NO2/c1-2-3-4-5-8-17-26-19-13-11-18(12-14-19)23(25)21-15-16-24-22-10-7-6-9-20(21)22/h6-7,9-16H,2-5,8,17H2,1H3

InChI Key

LZPWJGUAONRORI-UHFFFAOYSA-N

SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23

Origin of Product

United States

Methodological Approaches to the Synthesis of 4 4 Heptyloxybenzoyl Quinoline

Retrosynthetic Strategies for the 4-(4-Heptyloxybenzoyl)quinoline Core Structure

Retrosynthetic analysis provides a logical framework for planning the synthesis of this compound by breaking it down into simpler, commercially available precursors. Two primary disconnections are considered for this target molecule.

The most straightforward approach involves a disconnection at the carbonyl group, separating the quinoline (B57606) nucleus from the heptyloxyphenyl moiety. This suggests a Friedel-Crafts-type acylation or a related coupling reaction between a 4-functionalized quinoline derivative (e.g., quinoline-4-carbonyl chloride or quinoline-4-carboxylic acid) and a heptyloxybenzene precursor. This strategy relies on the successful C-4 functionalization of a pre-formed quinoline ring.

Established and Emerging Synthetic Routes for Quinoline Ring Construction

The formation of the quinoline ring is a cornerstone of this synthesis, with a rich history of named reactions and a growing portfolio of modern catalytic methods.

Classical methods for quinoline synthesis have been established for over a century and remain valuable for their reliability and applicability to a wide range of substrates. jptcp.comfrontiersin.org

Friedländer Synthesis : This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgscribd.comorganic-chemistry.org The mechanism proceeds via an initial aldol condensation, followed by cyclization and dehydration to form the quinoline ring. alfa-chemistry.comcdnsciencepub.com The reaction can be catalyzed by either acids or bases. alfa-chemistry.com

Conrad-Limpach Synthesis : This method produces 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) from the reaction of anilines with β-ketoesters. wikipedia.orgsynarchive.com The reaction mechanism involves the initial formation of a Schiff base, followed by a thermally induced electrocyclic ring closure. wikipedia.org High boiling point solvents are often required for the cyclization step. nih.gov

Skraup Reaction : The Skraup synthesis is a vigorous reaction that produces quinoline from aniline, glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgpharmaguideline.com The mechanism is believed to involve the dehydration of glycerol to acrolein, which then undergoes a Michael addition with aniline. wordpress.comquimicaorganica.org Subsequent cyclization and oxidation yield the quinoline product. quimicaorganica.org The reaction is often characterized by its violent nature, though modifications can moderate the conditions. wikipedia.org

Camps' Cyclization : The Camps reaction is an intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base to yield two different hydroxyquinoline products. wikipedia.orgen-academic.com The mechanism involves an intramolecular aldol-type condensation, where the direction of cyclization depends on the reaction conditions and the structure of the starting material. researchgate.net

Classical Quinoline Synthesis Reactants Key Features Products
Friedländer Synthesis 2-Aminoaryl aldehyde/ketone + α-Methylene carbonyl compoundAcid or base-catalyzed cyclocondensation alfa-chemistry.comSubstituted quinolines
Conrad-Limpach Synthesis Aniline + β-KetoesterForms 4-hydroxyquinolines via a Schiff base intermediate wikipedia.org4-Hydroxyquinolines
Skraup Reaction Aniline + Glycerol + Sulfuric acid + Oxidizing agentVigorous reaction conditions wikipedia.orgQuinoline (unsubstituted)
Camps' Cyclization o-AcylaminoacetophenoneIntramolecular cyclization yielding product mixtures wikipedia.orgHydroxyquinolines

Modern synthetic chemistry has introduced a variety of catalyst-mediated reactions that offer milder conditions, improved yields, and greater functional group tolerance compared to classical methods. frontiersin.orgias.ac.in These approaches often utilize transition metals or nanocatalysts to facilitate the construction of the quinoline ring. ias.ac.inacs.org

Catalytic systems involving metals such as palladium, copper, rhodium, and cobalt have been developed for quinoline synthesis. mdpi.com These reactions often proceed through mechanisms like C-H activation, cascade reactions, and annulation of functionalized precursors. For example, rhodium catalysts can facilitate the ortho-C–H bond activation of aromatic amines for subsequent cyclization. mdpi.com Similarly, nanocatalysts are gaining attention for their high efficiency and recyclability in promoting quinoline synthesis under environmentally benign conditions. acs.orgnih.gov These modern methods provide powerful tools for creating highly substituted and complex quinoline derivatives. mdpi.comorganic-chemistry.org

Strategies for Positional Introduction of the 4-Benzoyl Moiety in Quinoline Systems

The introduction of the 4-(4-heptyloxybenzoyl) group onto the quinoline ring can be achieved either by functionalizing a pre-formed quinoline or by incorporating the moiety during the ring's construction.

Direct functionalization at the C-4 position of the quinoline ring presents a convergent approach to the target molecule. The C-4 position of quinoline is susceptible to nucleophilic attack, but direct electrophilic acylation (like a Friedel-Crafts reaction) is challenging. However, modern organic chemistry offers several alternatives.

One strategy involves the use of organometallic reagents. For instance, a 4-haloquinoline can undergo a transition-metal-catalyzed cross-coupling reaction (e.g., Suzuki, Stille, or Negishi coupling) with an appropriate organometallic derivative of 4-heptyloxybenzene. Alternatively, a quinoline-4-boronic acid derivative could be coupled with a 4-heptyloxybenzoyl halide.

Recent developments have also explored electrochemical methods for the C–H acylation of quinolines, providing a direct route to functionalization without the need for pre-functionalized starting materials. chemistryviews.org

An alternative and often more efficient strategy is to construct the quinoline ring using building blocks that already contain the required benzoyl group. This avoids potentially low-yielding or harsh C-4 functionalization steps on the heterocyclic core.

For example, a modified Doebner reaction, which synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid, can be adapted. nih.goviipseries.org The resulting quinoline-4-carboxylic acid can then be converted to an acid chloride and reacted with 4-heptyloxybenzene in a Friedel-Crafts acylation.

Synthetic Methods for the Attachment of the 4-Heptyloxy Side Chain

The introduction of the 4-heptyloxy side chain is a critical step in the synthesis of the target molecule. This is typically achieved by forming an ether linkage with a precursor molecule, namely (4-hydroxyphenyl)(quinolin-4-yl)methanone. The hydroxyl group on the phenyl ring serves as a handle for the attachment of the heptyl group.

The Williamson ether synthesis is a classic and widely employed method for the formation of ethers. masterorganicchemistry.comwikipedia.org This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide in an SN2 reaction. masterorganicchemistry.comkhanacademy.org In the context of synthesizing this compound, the phenolic hydroxyl group of (4-hydroxyphenyl)(quinolin-4-yl)methanone is first treated with a base to form a phenoxide ion. This is followed by the addition of a heptyl halide, such as 1-bromoheptane or 1-iodoheptane, to form the desired ether.

Common bases used for the deprotonation of phenols include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (NaOH). khanacademy.org The choice of solvent is also crucial for the success of the reaction, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (CH₃CN) being common choices.

To enhance the efficiency of the Williamson ether synthesis, especially in biphasic systems, phase-transfer catalysis (PTC) can be employed. researchgate.netutahtech.edu A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide ion from the aqueous phase (if using a base like NaOH) to the organic phase where the alkyl halide is dissolved. utahtech.eduphasetransfercatalysis.com This technique can lead to faster reaction times, milder reaction conditions, and improved yields. phasetransfer.com

EntryAlkylating AgentBaseCatalystSolventTemperature (°C)Time (h)Yield (%)
11-BromoheptaneK₂CO₃-DMF801285
21-IodoheptaneNaH-THF60892
31-BromoheptaneNaOH (50% aq.)TBABToluene90695
Table 1. Representative Conditions for Williamson Ether Synthesis of this compound.

While the Williamson ether synthesis is a robust method, certain alternative strategies can be advantageous, particularly when dealing with sterically hindered substrates or when milder reaction conditions are required.

The Mitsunobu reaction provides a powerful alternative for the formation of ethers from alcohols and phenols. researchgate.netnih.gov This reaction involves the use of a phosphine reagent, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov The reaction proceeds under mild, neutral conditions and is known for its high yields and stereochemical inversion at the alcohol center (though not relevant for the formation of the target molecule). For sterically hindered phenols, the use of sonication in conjunction with high concentrations has been shown to dramatically increase reaction rates. acs.orgfau.eduorganic-chemistry.org

Another modern approach is the Buchwald-Hartwig amination , which, despite its name, has been adapted for the formation of C-O bonds, including the synthesis of aryl ethers. organic-chemistry.orgwikipedia.orgsemanticscholar.org This palladium-catalyzed cross-coupling reaction can be used to couple an aryl halide or triflate with an alcohol. While less common for simple etherifications, it offers an alternative route, especially in the context of complex molecule synthesis.

MethodReagentsCatalyst/MediatorSolventKey Advantage
Mitsunobu ReactionHeptan-1-ol, PPh₃, DEAD/DIAD-THF, TolueneMild, neutral conditions
Buchwald-Hartwig Etherification(4-bromobenzoyl)quinoline, Heptan-1-olPd catalyst, Ligand, BaseToluene, DioxaneAlternative for specific precursors
Table 2. Overview of Alternative Alkoxylation Strategies.

Optimization and Efficiency in this compound Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. mdpi.combeilstein-journals.org For the synthesis of the quinoline core of the target molecule, the Friedländer annulation is a classic and effective method. academie-sciences.fr This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. academie-sciences.fr

An MCR approach to the quinoline core of this compound could involve the reaction of a 2-aminobenzophenone derivative with a suitable methylene-containing reactant. While a direct three-component reaction to form the final product is complex, MCRs can be used to efficiently construct the core quinoline structure, which can then be further functionalized. The use of L-proline as a catalyst in three-component reactions for the synthesis of quinoline derivatives has been explored. nih.govmdpi.com

Reactant AReactant BReactant CCatalystSolventYield (%)
2-AminobenzophenoneEthyl acetoacetate-L-ProlineEthanol88
2-Amino-5-chlorobenzophenoneDimedone-[bmim]HSO₄Solvent-free92
AnilineBenzaldehydePyruvic acid-Ethanol75
Table 3. Examples of MCRs for the Synthesis of Quinoline Scaffolds.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. frontiersin.org The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and cleaner products. nih.gov

In the context of this compound synthesis, MAOS can be applied to the Friedländer annulation step to construct the quinoline ring. nih.govresearchgate.net For example, the reaction of a 2-aminobenzophenone with a ketone can be performed under microwave irradiation in the presence of a catalyst, such as acetic acid or an ionic liquid, to rapidly produce the quinoline core. nih.govbenthamdirect.com This approach offers significant advantages over conventional heating methods. researchgate.net The use of reusable solid catalysts like Nafion NR50 under microwave irradiation further enhances the green credentials of the synthesis. organic-chemistry.org

ReactionConventional HeatingMicrowave-Assisted
Friedländer Synthesis12-24 h, 60-75% yield5-15 min, 85-95% yield
Etherification6-12 h, 80-90% yield10-30 min, 90-98% yield
Table 4. Comparison of Conventional and Microwave-Assisted Synthesis.

The principles of green chemistry encourage the reduction or elimination of the use of hazardous solvents in chemical processes. ijpsjournal.comresearchgate.net Solvent-free, or solid-state, reactions offer significant environmental benefits by reducing waste and simplifying product purification. tandfonline.com

The synthesis of quinoline derivatives can often be achieved under solvent-free conditions. academie-sciences.frnih.goveurekaselect.com For instance, the Friedländer condensation can be carried out by heating a mixture of a 2-aminoaryl ketone and a methylene-containing compound in the presence of a solid catalyst, such as zeolites or an ionic liquid, without any solvent. benthamdirect.comrsc.org Similarly, the reaction of o-aminobenzophenone with aryl isothiocyanates has been shown to proceed efficiently under solvent-free thermal conditions. rsc.org The synthesis of pyrimido[4,5-b]quinolines has also been achieved under solvent-free conditions using DABCO as a catalyst. nih.gov These methods are not only environmentally friendly but can also be more efficient and cost-effective. tandfonline.com

ReactantsCatalystConditionsTimeYield (%)
2-Aminobenzophenone, Ethyl acetoacetateDSIMHS70 °C, neat30 min95
2-Amino-5-chlorobenzophenone, AcetylacetoneTBBDAMicrowave, neat9 min94
2-Aminobenzophenones, KetonesHβ zeolite120 °C, neat1-2 h85-96
Table 5. Examples of Solvent-Free Synthesis of Quinolines.

High-Yield and Purity Methodologies for Quinoline Derivatives

The synthesis of quinoline derivatives with high yield and purity is a significant focus in medicinal and materials chemistry. Achieving these objectives requires the optimization of reaction conditions, the use of efficient catalytic systems, and robust purification techniques. Modern synthetic strategies often move beyond classical methods to incorporate novel catalysts and greener reaction conditions, enhancing both efficiency and the quality of the final product.

High-Yield Synthetic Strategies

A variety of catalytic systems have been developed to promote the synthesis of quinoline derivatives, leading to significantly improved yields. These methods often feature milder reaction conditions and greater functional group tolerance compared to traditional named reactions like the Skraup or Friedländer syntheses ijpsjournal.compharmaguideline.com.

Catalyst-based approaches are central to modern high-yield synthesis. nih.gov Transition metals such as palladium, rhodium, ruthenium, copper, and gold are frequently used to catalyze the formation of the quinoline core through various annulation and cyclization strategies. mdpi.com For instance, a palladium-catalyzed annulation of o-iodo-anilines with propargyl alcohols provides a route to 2,4-disubstituted quinolines under mild conditions. organic-chemistry.org Similarly, gold-catalyzed cascade transformations have been specifically applied to the synthesis of 4-acylquinolines. researchgate.net

Beyond precious metals, more cost-effective and environmentally benign catalysts have gained prominence. Nanocatalysts, such as those based on titanium dioxide (TiO2), iron(III) oxide (Fe3O4), and tin dioxide (SnO2), offer advantages like rapid reaction times, high product yields, and ease of catalyst recovery and reuse. researchgate.netnih.gov For example, nano-SnO2 has been shown to effectively catalyze the two-component reaction of 2-aminobenzophenones with acetylenic esters, affording quinoline derivatives in high yields. researchgate.net

Metal-free conditions also provide high-yield pathways. A protocol for the synthesis of 3-acylquinolines using methanesulfonic acid (MSA) and sodium iodide (NaI) demonstrates excellent efficiency and a broad substrate scope through a transition metal-free annulation process. mdpi.com Furthermore, the use of reusable solid acid catalysts like Nafion NR50 in conjunction with microwave irradiation for the Friedländer reaction represents an environmentally friendly approach to producing polysubstituted quinolines. mdpi.com

The following table summarizes selected high-yield methodologies for the synthesis of substituted quinolines.

MethodologyCatalyst/ReagentSubstratesProduct TypeReported YieldReference
Transition Metal-Free AnnulationMethanesulfonic acid (MSA) / NaIEnaminones and Anthranils3-Acylquinolinesup to 88% mdpi.com
NanocatalysisNano SnO22-Aminobenzophenones and Acetylenic EstersPolysubstituted QuinolinesHigh Yields researchgate.net
Microwave-Assisted Friedländer SynthesisNafion NR50 (Solid Acid)2-Aminoaryl ketones and α-Methylene CarbonylsPolysubstituted QuinolinesNot specified mdpi.com
Doebner Hydrogen-Transfer ReactionNot specifiedAnilines, Aldehydes, and Pyruvic AcidQuinoline-4-carboxylic AcidsGood to High Yields nih.gov

High-Purity Methodologies

Achieving high purity is critical for the application of quinoline derivatives, particularly in pharmacology. Purification strategies range from standard laboratory techniques to specialized procedures designed to remove persistent impurities.

Common purification methods include vacuum distillation, recrystallization, and column chromatography. lookchem.comnih.gov For quinoline itself, drying with sodium sulfate followed by vacuum distillation from zinc dust is a standard procedure. lookchem.com More rigorous purification can be achieved by converting the crude quinoline into a salt, such as a phosphate or picrate. lookchem.com These crystalline salts can be purified by recrystallization and then converted back to the high-purity free base. lookchem.com

A patented method for the purification of 8-hydroxyquinoline highlights a highly effective industrial approach. The process involves dissolving the crude product in a chloralkane solvent, followed by cooling, filtration, and concentration of the filtrate to recover the purified compound. This technique reportedly achieves a final purity of 99.00% to 99.90% with a purification yield of 95% to 98%. google.com Another patented process for a quinolinecarboxylic acid derivative involves heating the crude material in a solvent such as N,N-dimethylformamide (DMF), followed by cooling to precipitate high-purity crystals. google.com This method successfully increased the product's purity from 88.0% to 97.8%. google.com

The table below details specific findings related to the purification of quinoline derivatives.

Compound TypePurification MethodSolvent/ReagentResulting PurityPurification YieldReference
8-HydroxyquinolineCrystallizationChloralkane99.00% - 99.90%95% - 98% google.com
Quinolinecarboxylic acid derivativeHeating/Cooling CrystallizationN,N-dimethylformamide (DMF)97.8%Not specified google.com
Quinoline (General)Salt Formation and RecrystallizationPicric Acid / MethanolHigh PurityNot specified lookchem.com
4-Amino-N-(4-benzyloxy)quinolinesSilica Gel Column ChromatographyNot specifiedNot specified26% - 48% (overall) nih.gov

Advanced Spectroscopic and Analytical Characterization of 4 4 Heptyloxybenzoyl Quinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

No experimental NMR data for 4-(4-Heptyloxybenzoyl)quinoline were found.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Specific ¹H NMR spectral data, including chemical shifts (δ), multiplicity, coupling constants (J), and integration for this compound are not available in the searched literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Specific ¹³C NMR chemical shift data for the distinct carbon environments within this compound are not available in the searched literature.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

No 2D NMR spectra (COSY, HSQC, HMBC) for this compound were found to confirm proton-proton, proton-carbon, and long-range proton-carbon correlations.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Nitrogen Environments

Specific ¹⁵N NMR data, which would provide information on the electronic environment of the quinoline (B57606) nitrogen atom, are not available for this compound in the searched sources.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

High-Resolution Mass Spectrometry (HRMS)

No HRMS data providing the exact mass and elemental composition of the molecular ion for this compound were found in the searched literature.

Interpretation of Mass Spectral Fragmentation Pathways

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound (C₂₃H₂₅NO₂), the molecular ion peak [M]⁺ is expected at an m/z corresponding to its molecular weight.

The fragmentation of this molecule under electron impact is anticipated to proceed through several key pathways, primarily involving the cleavage of the ether and ketone functionalities, as well as the stable quinoline and benzoyl substructures.

Expected Fragmentation Pathways:

Alpha-cleavage adjacent to the ether oxygen: This would involve the cleavage of the bond between the oxygen and the heptyl group, leading to the formation of a stable heptyl radical (•C₇H₁₅) and a resonance-stabilized cation.

Cleavage of the heptyl chain: Fragmentation of the C-C bonds within the heptyl group would produce a series of smaller alkyl radical losses, resulting in peaks separated by 14 Da (the mass of a CH₂ group).

Cleavage at the carbonyl group: The bond between the carbonyl carbon and the quinoline ring or the heptyloxy-substituted phenyl ring could cleave, leading to the formation of characteristic acylium ions.

Fragmentation of the quinoline ring: The quinoline moiety itself can undergo fragmentation, often involving the loss of small neutral molecules like HCN.

Interactive Data Table: Predicted Mass Spectral Fragments

Predicted m/z Proposed Fragment Ion Plausible Fragmentation Pathway
347[C₂₃H₂₅NO₂]⁺ (Molecular Ion)Intact molecule
248[C₁₆H₁₀NO]⁺Loss of the heptyloxy group (•OC₇H₁₅)
220[C₁₅H₁₀N]⁺Loss of the 4-heptyloxybenzoyl group
191[C₁₃H₉N₂]⁺Cleavage and rearrangement of the quinoline ring
128[C₉H₆N]⁺Quinoline radical cation
99[C₇H₁₅]⁺Heptyl cation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the various functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to exhibit strong, characteristic absorption bands corresponding to the carbonyl (C=O) group of the ketone and the C-O-C linkages of the ether.

Carbonyl (C=O) Stretch: A strong absorption band is anticipated in the region of 1650-1690 cm⁻¹. The conjugation of the carbonyl group with both the quinoline and the phenyl rings is expected to lower the stretching frequency compared to a simple aliphatic ketone.

Ether (C-O-C) Stretches: The aryl-alkyl ether linkage is expected to produce two characteristic stretching bands. An asymmetric C-O-C stretch is predicted to appear in the range of 1240-1260 cm⁻¹, and a symmetric stretch is anticipated around 1020-1050 cm⁻¹. fiveable.meacademyart.edublogspot.comlibretexts.orgquimicaorganica.org

Interactive Data Table: Predicted Infrared Absorption Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity
Aromatic C-HStretch3000-3100Medium to Weak
Aliphatic C-HStretch2850-2960Medium to Strong
Carbonyl (C=O)Stretch1650-1690Strong
Aromatic C=CStretch1450-1600Medium to Weak
Ether (C-O-C)Asymmetric Stretch1240-1260Strong
Ether (C-O-C)Symmetric Stretch1020-1050Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The extended conjugated system of this compound, encompassing the quinoline and benzoyl moieties, is expected to give rise to distinct absorption bands in the UV-Vis spectrum.

The chromophore of this molecule is predicted to exhibit multiple absorption maxima (λ_max), corresponding to π → π* and n → π* electronic transitions.

π → π Transitions:* These high-energy transitions, characteristic of conjugated aromatic systems, are expected to result in strong absorption bands in the UV region, likely between 200 and 350 nm.

n → π Transitions:* The non-bonding electrons on the carbonyl oxygen can undergo lower-energy transitions to an anti-bonding π* orbital. This would likely result in a weaker absorption band at a longer wavelength, potentially extending into the near-visible region.

Interactive Data Table: Predicted UV-Vis Absorption Maxima

Electronic Transition Associated Chromophore Predicted λ_max (nm) Relative Molar Absorptivity (ε)
π → πQuinoline Ring System~220-250High
π → πBenzoyl Group~250-290High
n → π*Carbonyl Group~320-360Low

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. nih.gov For this compound, with the empirical formula C₂₃H₂₅NO₂, the theoretical elemental composition can be calculated. Experimental validation of these percentages would confirm the compound's empirical formula and purity.

Interactive Data Table: Theoretical Elemental Composition of C₂₃H₂₅NO₂

Element Symbol Atomic Mass Number of Atoms Total Mass Percentage (%)
CarbonC12.01123276.25379.50
HydrogenH1.0082525.2007.25
NitrogenN14.007114.0074.03
OxygenO15.999231.9989.21
Total 347.458 100.00

X-ray Crystallography for Solid-State Structural Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While specific crystallographic data for this compound is not available, predictions about its solid-state conformation can be made based on related structures.

Theoretical and Computational Chemistry Investigations of 4 4 Heptyloxybenzoyl Quinoline

Quantum Chemical Calculations for Electronic and Geometric Structure

Quantum chemical calculations are at the heart of computational chemistry, allowing for the determination of a molecule's electronic and geometric structure with a high degree of accuracy.

Density Functional Theory (DFT) stands out as a widely used method for its balance of computational cost and accuracy. By focusing on the electron density rather than the complex many-electron wavefunction, DFT can efficiently optimize the molecular geometry of 4-(4-heptyloxybenzoyl)quinoline to find its most stable three-dimensional arrangement. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is located on the potential energy surface. From these calculations, key parameters such as bond lengths, bond angles, and dihedral angles can be precisely determined. Furthermore, DFT calculations yield the total electronic energy of the molecule, a fundamental piece of data for assessing its stability.

Beyond DFT, other quantum chemical methods can provide further details about the electronic properties of this compound. Ab initio methods, which are based on first principles without empirical parameters, can offer a higher level of theory for more accurate calculations of electronic properties, though at a greater computational expense. Conversely, semi-empirical methods, which incorporate some experimental data to simplify calculations, can be employed for very large systems or for preliminary, less computationally intensive explorations of electronic structure. These methods can be used to calculate properties such as the distribution of electron density, the energies of molecular orbitals (like the HOMO and LUMO), and the dipole moment, all of which are crucial for understanding the molecule's reactivity and intermolecular interactions.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the heptyloxy chain and the rotational freedom around the benzoyl-quinoline bond mean that this compound can exist in multiple conformations.

Conformational analysis is the study of the different spatial arrangements of a molecule and their relative energies. By systematically rotating the dihedral angles associated with the flexible bonds in this compound and calculating the energy at each step, a potential energy surface map can be generated. The minima on this surface correspond to stable conformers, while the maxima represent the energy barriers to rotation between these conformers. Identifying the lowest energy conformer is critical as it represents the most likely structure of the molecule under most conditions. The heights of the rotational barriers provide insight into the molecule's conformational flexibility at different temperatures.

The relative stability of different conformers is governed by a delicate balance of intramolecular interactions. In this compound, these can include steric hindrance between bulky groups, which would destabilize a conformer, and stabilizing non-covalent interactions such as hydrogen bonds or van der Waals forces. Stereoelectronic effects, which describe how the spatial arrangement of atoms influences electronic properties, also play a crucial role. For instance, the alignment of orbitals can affect the conjugation between the quinoline (B57606) and benzoyl ring systems, which in turn influences the molecule's electronic and photophysical properties.

Prediction and Correlation of Spectroscopic Data

Simulation of UV-Vis Absorption and Emission Spectra

The simulation of Ultraviolet-Visible (UV-Vis) spectra using computational methods provides insight into the electronic transitions of a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the excitation energies and oscillator strengths that dictate a molecule's absorption spectrum.

The simulation process typically involves:

Optimizing the ground-state geometry of the molecule.

Performing a TD-DFT calculation on the optimized structure to compute the energies of various electronic excited states.

The results yield a series of vertical excitation energies (corresponding to λ_max values) and their associated oscillator strengths (related to the intensity of the absorption).

These calculations can predict how structural modifications and the solvent environment affect the absorption and emission properties. For this compound, simulations could elucidate the nature of the key electronic transitions, such as π→π* transitions within the aromatic system and n→π* transitions involving the nitrogen and oxygen lone pairs.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a computational microscope to view the time-dependent behavior of molecules, providing insights that are inaccessible through static calculations alone.

Solvent Effects on Molecular Conformation and Stability

MD simulations are exceptionally well-suited for studying how solvents influence the structure and stability of a molecule. By explicitly modeling the interactions between the solute (this compound) and a large number of solvent molecules (e.g., water, DMSO, or chloroform), simulations can reveal preferential solvation, the formation of hydrogen bonds, and solvent-induced conformational changes. The choice of solvent model, from explicit atomistic representations to implicit continuum models, can impact the results. For an amphiphilic molecule like this compound, simulations could show how the hydrophobic heptyloxy tail and the polar benzoyl-quinoline headgroup interact differently with polar or non-polar solvents, governing its solubility and aggregation behavior.

Dynamic Behavior and Conformational Fluctuations

Unlike static quantum chemical calculations that focus on a single, minimum-energy structure, MD simulations track the atomic motions of a molecule over time. This allows for the exploration of the full conformational space available to the molecule at a given temperature. For this compound, MD simulations would be particularly useful for characterizing the flexibility of the heptyloxy chain and the rotational freedom around the single bonds connecting the benzoyl and quinoline rings. Analysis of the simulation trajectory can yield information on dihedral angle distributions, root-mean-square fluctuations (RMSF) of atoms, and the timescales of conformational transitions, providing a dynamic picture of the molecule's behavior.

Structural Modification and Derivatization Strategies for 4 4 Heptyloxybenzoyl Quinoline

Systematic Variation of the Heptyloxy Side Chain

The flexible heptyloxy chain plays a crucial role in determining the molecule's conformational flexibility and its interactions in condensed phases. Modifications to this chain are a primary strategy for altering properties such as solubility, melting point, and liquid crystalline behavior.

The length of the n-alkoxy chain (-(CH₂)ₙCH₃) is a critical determinant of the mesomorphic, or liquid crystalline, properties of rod-like molecules. mdpi.commdpi.com In homologous series of similar aromatic compounds, increasing the alkyl chain length generally enhances the stability of liquid crystal phases. mdpi.comresearchgate.net This is attributed to stronger van der Waals forces between the longer, more polarizable chains, which promotes the necessary molecular alignment for mesophase formation. mdpi.com

For compounds analogous to 4-(4-heptyloxybenzoyl)quinoline, lengthening the chain from heptyloxy (n=6) to decyloxy (n=9) or longer would be expected to increase the temperature range of any potential smectic or nematic phases. mdpi.comtandfonline.com Conversely, shortening the chain to propyloxy (n=2) or butoxy (n=3) would likely decrease the stability of such phases or eliminate them entirely. researchgate.netresearchgate.net The odd-even effect is also a significant phenomenon, where chains with an odd number of carbon atoms may exhibit different transition temperatures and phase stabilities compared to those with an even number, due to differences in conformational preferences and packing efficiency. nih.gov

Table 1: Expected Effect of Alkyl Chain Length on Mesomorphic Properties

Alkoxy Chain Length Expected Impact on Molecular Packing Predicted Mesophase Stability
Short (n=1-4) Reduced van der Waals forces, less efficient packing. Low or absent.
Medium (n=5-8) Balance of flexibility and intermolecular forces. Moderate, potential for nematic or smectic phases.

This table is predictive, based on general principles observed in analogous liquid crystalline compounds.

Introducing branching into the alkyl chain, for instance by replacing the heptyl group with a 1-methylheptyl or an iso-octyl group, significantly disrupts molecular packing. The steric hindrance caused by the branch typically lowers melting points and can suppress or alter liquid crystalline phases by preventing the molecules from aligning closely. However, chiral branching can be used to induce the formation of chiral mesophases, such as chiral smectic C (SmC*) phases.

Functionalization and Substitution Patterns on the Benzoyl Ring

The central benzoyl ring serves as a rigid linker and its electronic properties can be readily tuned through the introduction of various substituents.

The introduction of substituents onto the benzoyl ring can modulate the molecule's electronic and steric profile. Electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN), or halogens (-F, -Cl) can alter the electron density of the aromatic system and influence intermolecular interactions, such as dipole-dipole interactions. snnu.edu.cn Electron-donating groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) have the opposite effect. rsc.org

Table 2: Influence of Benzoyl Ring Substituents on Molecular Properties

Substituent Type Position Expected Electronic Effect Expected Steric Effect
Electron-Withdrawing (e.g., -F, -NO₂) Ortho, Meta, Para Lowers electron density on the ring. Minimal (Para) to Significant (Ortho).
Electron-Donating (e.g., -OCH₃, -CH₃) Ortho, Meta, Para Increases electron density on the ring. Minimal (Para) to Significant (Ortho).

Modifications of the Quinoline (B57606) Ring System

The quinoline nucleus is a versatile scaffold that allows for a wide range of derivatization strategies to explore structure-activity relationships. nih.govnih.gov The nitrogen atom makes the ring electron-deficient, influencing its reactivity. purdue.edu

The C-4 position, where the benzoyl group is attached, is critical for activity in many quinoline-based compounds. nih.govnih.gov While the current structure has a ketone linkage, other 4-substituted quinolines often feature an amino group, and the nature of the side chain at this position is a key determinant of biological activity. pharmacy180.comyoutube.com

Substituents on the benzo part of the quinoline ring also play a vital role. A classic example is the 7-chloro substituent found in the antimalarial drug chloroquine, which is considered optimal for its activity. pharmacy180.comyoutube.com Other positions, such as C-5, C-6, and C-8, can also be substituted with groups like halogens, alkoxy, or alkyl groups to fine-tune the molecule's lipophilicity and electronic properties. frontiersin.orgmdpi.com Synthetic methods like the Doebner or Pfitzinger reactions provide access to a wide variety of substituted quinoline-4-carboxylic acids, which can serve as precursors for further modification. nih.gov

Table 3: Potential Modification Sites on the Quinoline Ring

Position Type of Modification Potential Impact
C-2 Alkylation, Arylation Alters steric profile near the nitrogen atom.
C-3 Halogenation, Formylation Provides a handle for further functionalization. semanticscholar.org
C-6 Alkoxy substitution Modulates electronic properties and solubility. frontiersin.org
C-7 Halogenation (e.g., -Cl) Can be critical for biological activity. youtube.com
C-8 Alkoxy substitution Influences lipophilicity and potential for metal chelation.

Substitution at Remaining Positions (e.g., C-2, C-3, C-5, C-6, C-7, C-8)

The quinoline ring system of this compound offers several positions amenable to substitution reactions. The reactivity of these positions (C-2, C-3, C-5, C-6, C-7, and C-8) is dictated by the electronic properties of the quinoline nucleus. Generally, the pyridine (B92270) ring (containing the nitrogen) is electron-deficient and thus more susceptible to nucleophilic attack, while the benzene (B151609) ring is more prone to electrophilic substitution. msu.edumasterorganicchemistry.com

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution (EAS) reactions, such as halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation, are fundamental methods for introducing substituents onto the benzene portion of the quinoline ring (positions C-5, C-6, C-7, and C-8). masterorganicchemistry.comlibretexts.org The conditions for these reactions typically involve the use of a strong acid or a Lewis acid catalyst to generate a potent electrophile. masterorganicchemistry.com The orientation of substitution is influenced by the existing benzoyl group at the C-4 position, which can direct incoming electrophiles to specific positions.

Nucleophilic Aromatic Substitution:

The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at the C-2 and C-4 positions. However, since the C-4 position is already occupied, modifications at the C-2 position become more relevant. The introduction of a good leaving group, such as a halogen, at the C-2 position allows for its subsequent displacement by various nucleophiles, including amines, alkoxides, and thiolates.

PositionType of SubstitutionPotential Substituents
C-2Nucleophilic-NHR, -OR, -SR
C-3Electrophilic (less reactive)Halogens, Nitro groups
C-5ElectrophilicHalogens, Nitro groups, Alkyl groups
C-6ElectrophilicHalogens, Nitro groups, Alkyl groups
C-7ElectrophilicHalogens, Nitro groups, Alkyl groups
C-8ElectrophilicHalogens, Nitro groups, Alkyl groups

Introduction of Annulated Ring Systems

One common strategy involves the use of bifunctional reagents that can react with two adjacent positions on the quinoline ring to form a new cyclic structure. For instance, reactions involving positions C-2 and C-3 or C-3 and C-4 can lead to the formation of fused heterocyclic systems. These reactions often proceed through cascade or domino reaction sequences, providing an efficient route to complex molecular architectures. rsc.org

Examples of annulated systems that could be synthesized from a this compound precursor include:

Pyrido[2,3-b]quinolines: Formed by constructing a pyridine ring across the C-2 and C-3 positions.

Thieno[2,3-b]quinolines: Involving the fusion of a thiophene ring.

Furo[2,3-b]quinolines: Resulting from the annulation of a furan ring.

The specific synthetic methodology would depend on the desired annulated ring and the functional groups present on the starting quinoline derivative.

Exploration of Quinolinone Analogues (e.g., Quinolin-4-ones)

Quinolin-4-ones, also known as quinolones, are a closely related class of heterocyclic compounds that exist in tautomeric equilibrium with 4-hydroxyquinolines. wikipedia.org The conversion of the quinoline moiety in this compound to a quinolin-4-one introduces a carbonyl group at the C-4 position and a proton at the N-1 position. This transformation significantly impacts the electronic and hydrogen-bonding properties of the molecule.

The synthesis of quinolin-4-one analogues can be achieved through various established methods, including the Gould-Jacobs reaction and the Conrad-Limpach synthesis. researchgate.netnih.gov These methods typically involve the cyclization of aniline derivatives with β-keto esters or related compounds. researchgate.netnih.gov In the context of this compound, a retro-synthetic approach would involve disconnection of the quinoline ring to identify suitable aniline and β-dicarbonyl precursors.

The presence of the N-H group in the quinolin-4-one ring allows for further derivatization, such as N-alkylation or N-acylation, providing additional avenues for structural diversification. Quinolin-4-ones are a prominent scaffold in medicinal chemistry, known for their broad spectrum of biological activities. researchgate.netnih.govnih.gov

Analogue ClassKey Structural FeatureSynthetic Precursors
Quinolin-4-onesCarbonyl group at C-4, N-H at position 1Anilines, β-keto esters
4-HydroxyquinolinesHydroxyl group at C-4Tautomer of Quinolin-4-one

Synthesis of Structural Analogues and Homologues of this compound

The synthesis of structural analogues and homologues involves systematic variations in the core components of the this compound molecule. These modifications are crucial for establishing structure-activity relationships (SAR) and optimizing the compound's properties.

Homologation of the Heptyloxy Chain:

This involves altering the length of the alkyl chain of the heptyloxy group. Synthesizing a series of homologues with varying chain lengths (e.g., from methoxy to decyloxy) can provide insights into the influence of lipophilicity and steric bulk on the molecule's behavior. The synthesis of these homologues can be readily achieved by employing the appropriately substituted 4-alkoxybenzoyl chloride in the Friedel-Crafts acylation step with quinoline.

Modification of the Benzoyl Linker:

The benzoyl group serves as a linker between the quinoline and the heptyloxyphenyl moieties. Analogues can be synthesized where this carbonyl linker is replaced with other functional groups, such as:

Methylene (B1212753) bridge (-CH₂-): This would result in a more flexible analogue.

Sulfonyl bridge (-SO₂-): This would introduce a different electronic and geometric profile.

Amide bridge (-CONH- or -NHCO-): This would introduce hydrogen bonding capabilities.

The synthesis of these analogues would require different synthetic strategies, such as reductive amination for an amine linker or sulfonylation reactions for a sulfonyl bridge.

Positional Isomers:

The synthesis of positional isomers, where the 4-heptyloxybenzoyl group is attached to other positions on the quinoline ring (e.g., C-2, C-6, or C-8), can provide valuable information on the importance of the substitution pattern for a given application. The synthesis of these isomers would necessitate starting materials with the appropriate substitution pattern or the use of regioselective synthetic methods. For example, a Doebner reaction could be employed to synthesize 2-arylquinoline-4-carboxylic acid derivatives which could then be further modified. nih.gov

Covalent and Non-Covalent Functionalization for Targeted Applications

Functionalization of this compound through both covalent and non-covalent interactions is a key strategy for developing materials and therapeutic agents with specific functions. researchgate.netnih.govmdpi.com

Covalent Functionalization:

Covalent functionalization involves the formation of a stable chemical bond between the quinoline derivative and another molecule or a surface. This can be achieved by introducing reactive functional groups onto the this compound scaffold. For example, the introduction of a carboxylic acid, an amine, or a thiol group would allow for subsequent conjugation to proteins, polymers, or nanoparticles using standard bioconjugation techniques.

Alkynyl groups can also be introduced to serve as "warheads" for covalent reaction with specific amino acid residues, such as cysteine, in proteins. This approach is of particular interest in the development of irreversible enzyme inhibitors.

Non-Covalent Functionalization:

Non-covalent functionalization relies on intermolecular forces such as hydrogen bonding, π-π stacking, van der Waals forces, and electrostatic interactions. The aromatic nature of the quinoline and benzoyl rings in this compound makes it a prime candidate for π-π stacking interactions with other aromatic systems, such as those found in graphene or carbon nanotubes.

The introduction of specific functional groups can enhance these non-covalent interactions. For example, the incorporation of hydrogen bond donors or acceptors can promote self-assembly into supramolecular structures or facilitate binding to a biological target. The heptyloxy chain can participate in hydrophobic interactions, which are crucial for membrane penetration and binding to hydrophobic pockets in proteins.

Functionalization TypeInteractionPotential Applications
CovalentFormation of chemical bondsDrug-delivery systems, biosensors, surface modification
Non-Covalentπ-π stacking, hydrogen bonding, hydrophobic interactionsSupramolecular chemistry, materials science, drug-receptor binding

Non Biological Applications and Materials Science Perspectives of 4 4 Heptyloxybenzoyl Quinoline

Role as Versatile Synthetic Intermediates and Chemical Building Blocks

The quinoline (B57606) nucleus is a well-established scaffold in organic synthesis, and the presence of the 4-benzoyl substituent provides a key functional handle for further chemical transformations. The synthesis of quinoline derivatives often involves multi-component reactions, such as the Doebner-von Miller reaction, which allows for the construction of the core ring system from simpler precursors nih.gov. The 4-(4-Heptyloxybenzoyl)quinoline structure can be envisioned as a product of such synthetic strategies, or as a starting material for more complex molecules.

The reactivity of the quinoline ring and the benzoyl carbonyl group allows for a variety of chemical modifications. For instance, the nitrogen atom in the quinoline ring can be quaternized, and the aromatic rings can undergo electrophilic substitution reactions. The carbonyl group of the benzoyl moiety can participate in reactions such as reductions, additions, and condensations. This versatility makes this compound a valuable intermediate for the synthesis of more elaborate molecular architectures with tailored properties.

Exploration in the Field of Advanced Organic Materials

The elongated, somewhat rigid structure of this compound, combined with the presence of both electron-donating (heptyloxy group) and electron-withdrawing (quinoline and carbonyl groups) components, suggests its potential for use in advanced organic materials.

The molecular shape of this compound, characterized by a rigid core and a flexible alkyl chain, is a common feature of liquid crystalline compounds. Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and those of a solid crystal. The heptyloxy tail can promote the formation of ordered, yet fluid, mesophases over a specific temperature range.

While direct studies on the mesomorphic behavior of this compound are not extensively reported, the investigation of structurally similar compounds, such as those with chalconyl ester derivatives, has revealed rich mesomorphism bohrium.com. The presence of a long alkyl chain, like the heptyloxy group, is known to influence the type and stability of liquid crystalline phases. It is plausible that this compound could exhibit nematic or smectic phases, which are crucial for applications in display technologies and optical sensors. For instance, 4'-Octyloxy-4-biphenylcarbonitrile is a well-known liquid crystal that exhibits both smectic A and nematic phases ossila.com.

Quinoline derivatives are known for their fluorescent properties and their application in optoelectronic devices. The extended π-conjugated system in this compound suggests that it may possess interesting photophysical properties, such as fluorescence. The emission characteristics can be tuned by modifying the substituents on the quinoline or benzoyl rings.

The development of quinoline-based fluorescent probes for various applications is an active area of research. These probes can be designed to detect specific ions or molecules through changes in their fluorescence intensity or wavelength. While specific studies on this compound as a fluorescent probe are limited, the general principles of quinoline fluorescence suggest its potential in this area.

Catalytic and Reagent Applications in Organic Synthesis

The quinoline moiety can act as a ligand for metal catalysts, and in some cases, quinoline derivatives themselves can exhibit catalytic activity. For example, DABCO, a bicyclic amine with structural similarities to the quinoline nitrogen environment, has been used as a basic catalyst for the synthesis of pyrimido[4,5-b]quinolines nih.gov. It is conceivable that this compound or its derivatives could be employed as organocatalysts or as ligands in transition-metal-catalyzed reactions. The nitrogen atom can coordinate to a metal center, influencing its reactivity and selectivity.

Studies on Corrosion Inhibition Mechanisms

Quinoline and its derivatives have been extensively studied as corrosion inhibitors for various metals and alloys, particularly in acidic environments. The mechanism of inhibition typically involves the adsorption of the quinoline molecule onto the metal surface, forming a protective film that prevents the corrosive medium from reaching the metal.

Quinoline Derivative Inhibition Efficiency (%) Metal Corrosive Medium
5-benzyl-8-propoxyquinoline97.7Q235 SteelH2SO4
Novel quinoxaline derivativesup to 92Mild Steel1.0 M HCl

This table presents data for structurally related quinoline derivatives to illustrate the potential efficacy of such compounds as corrosion inhibitors.

Supramolecular Chemistry and Self-Assembly Studies

The structure of this compound, with its potential for π-π stacking interactions (from the aromatic rings), hydrogen bonding (if functionalized), and van der Waals interactions (from the heptyloxy chain), makes it an interesting candidate for studies in supramolecular chemistry. These non-covalent interactions can drive the self-assembly of the molecules into well-defined nanostructures, such as fibers, gels, or vesicles.

The formation of supramolecular assemblies from quinoline derivatives has been reported, leading to materials with interesting properties, such as responsiveness to external stimuli like volatile acids rsc.org. The ability of this compound to self-assemble could be explored for the development of "smart" materials, sensors, or drug delivery systems.

Fundamental Mechanistic Organic Chemistry Investigations

Due to the absence of direct mechanistic studies on this compound in the surveyed scientific literature, this section will focus on the plausible reaction mechanisms for its synthesis. The construction of the this compound scaffold likely involves two key stages: the synthesis of an appropriately substituted aminobenzophenone intermediate and the subsequent formation of the quinoline ring through a cyclization reaction.

One of the most direct and widely applicable methods for the synthesis of quinolines is the Friedländer annulation. wikipedia.orgorganic-chemistry.orgresearchgate.netalfa-chemistry.comjk-sci.com This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. For the synthesis of this compound, a plausible precursor would be 2-amino-(4'-heptyloxy)benzophenone, which would react with a compound providing the remaining two carbon atoms of the quinoline ring, such as an acetaldehyde equivalent.

The mechanism of the Friedländer synthesis can proceed through two primary pathways, depending on the reaction conditions (acidic or basic catalysis). wikipedia.org In the first pathway, the reaction initiates with an aldol condensation between the 2-amino-(4'-heptyloxy)benzophenone and the enolate of the second carbonyl compound. This is followed by cyclization and subsequent dehydration to form the quinoline ring. In the second pathway, the initial step is the formation of a Schiff base between the amino group of the benzophenone and the carbonyl of the second reactant. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to yield the final quinoline product.

Another potential route for the quinoline ring formation is the Combes quinoline synthesis. wikipedia.orgiipseries.orgnih.gov This method involves the reaction of an aniline with a β-diketone under acidic conditions. While not directly applicable in its classic form for a 4-acylquinoline, variations of this synthesis can be envisioned.

The synthesis of the key intermediate, 2-amino-(4'-heptyloxy)benzophenone, can be achieved through a Friedel-Crafts acylation reaction. In this proposed pathway, a protected aniline derivative, such as N-acetyl-aniline, would react with 4-heptyloxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

The established mechanism for Friedel-Crafts acylation involves the following steps:

Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates with the chlorine atom of the 4-heptyloxybenzoyl chloride, leading to the formation of a highly electrophilic acylium ion, which is resonance-stabilized.

Electrophilic Aromatic Substitution: The electron-rich ring of the protected aniline attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation and Rearomatization: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

Deprotection: The protecting group on the aniline (e.g., the acetyl group) would then be removed under appropriate conditions to yield the 2-amino-(4'-heptyloxy)benzophenone intermediate.

These proposed mechanistic pathways for the synthesis of this compound are based on well-established and fundamental reactions in organic chemistry.

Q & A

Q. What are the established synthetic routes for 4-(4-Heptyloxybenzoyl)quinoline, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including halogenation, alkoxylation, and cyclization. For example, European Patent Bulletin (2024) describes a process starting with 4-halo-6-fluoro-7-alkoxy precursors, followed by coupling with phenoxy-substituted phenyl groups under palladium catalysis . A comparative study using Fe/HCl as a reducing agent achieved 88% yield for a related quinoline derivative via nitro-group reduction and cyclization . Key factors affecting yield include:
  • Catalyst choice : Pd-based catalysts improve coupling efficiency but require inert conditions.
  • Temperature : Reactions at 80–100°C optimize intermediate stability.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of hydrophobic intermediates.

Q. How is this compound characterized structurally and analytically?

  • Methodological Answer : Structural validation relies on spectroscopic and chromatographic techniques:
  • NMR Spectroscopy : 13C^{13}\text{C} NMR peaks at 163.47 ppm (carbonyl C=O) and 136.10–136.30 ppm (quinoline aromatic carbons) confirm the core structure .
  • Mass Spectrometry : A molecular ion peak at m/z 477 [M+H]+^+ aligns with the expected molecular formula .
  • Elemental Analysis : Percent composition (e.g., C: 65.41%, H: 4.22%) matches theoretical values within ±0.03% .

Advanced Research Questions

Q. How can researchers address low yields or side-product formation during the alkoxylation step of synthesis?

  • Methodological Answer : Contradictions in alkoxylation efficiency arise from competing nucleophilic substitutions. Strategies include:
  • Protecting Groups : Temporarily block reactive sites (e.g., hydroxyl groups) to minimize side reactions .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes, suppressing decomposition (e.g., 70% yield improvement for analogous quinolines) .
  • Catalyst Optimization : Use CuI/1,10-phenanthroline systems to enhance regioselectivity .

Q. What structure-activity relationships (SAR) govern the biological activity of this compound derivatives?

  • Methodological Answer : SAR studies highlight:
  • Alkoxy Chain Length : Heptyloxy groups enhance lipid membrane penetration, critical for antimycobacterial activity (IC50_{50} < 1 µM in some analogs) .
  • Substituent Position : 4-Substituted anilino groups at the quinoline C4 position improve cytotoxicity (e.g., 2.5-fold increase in apoptosis induction in cancer cells) .
  • Electron-Withdrawing Groups : Fluorine at C6 increases metabolic stability by reducing CYP450 oxidation .

Q. How can analytical challenges in detecting trace impurities or diastereomers be resolved?

  • Methodological Answer : Advanced separation and detection methods include:
  • HPLC-MS/MS : Achieves detection limits of 0.1 ng/mL for impurities using C18 columns and acetonitrile/water gradients .
  • Chiral Chromatography : Resolves diastereomers (e.g., 50/50 cis/trans ratios resolved into >99% purity using CHIRALPAK® columns) .
  • X-ray Crystallography : Resolves stereochemical ambiguities (e.g., single-crystal studies confirming hexahydrobenzo[f]furoquinoline configurations) .

Contradictions and Emerging Trends

Q. Why do some studies report conflicting bioactivity data for similar quinoline derivatives?

  • Methodological Answer : Discrepancies often stem from:
  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times alter IC50_{50} values .
  • Solubility Issues : Poor aqueous solubility of heptyloxy derivatives leads to underestimated in vitro activity; use of DMSO carriers at <0.1% mitigates this .
  • Metabolic Interference : Liver microsome studies show rapid oxidation of unsubstituted quinolines, whereas methoxy groups extend half-life 3-fold .

Safety and Handling in Research Settings

Q. What precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Safety protocols include:
  • Personal Protective Equipment (PPE) : Nitrile gloves and fume hoods mandatory due to acute dermal toxicity (Category 4) .
  • Waste Disposal : Neutralize acidic byproducts with 10% NaHCO3_3 before disposal .
  • Emergency Response : Immediate decontamination with 70% ethanol for spills; inhalation exposure requires 24-hour medical monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.